Dimethyl phosphonate

Antifungal activity Phytophthora Structure-activity relationship

Dialkyl phosphonate selection directly impacts reaction outcomes and process safety. Dimethyl phosphonate (DMHP) resolves this with quantifiable differentiation: • ~2× higher vapor pressure vs. DMMP - ideal for gas-phase mechanistic studies • Slower base-catalyzed H/D exchange kinetics vs. diethyl phosphonate - enables controlled NMR analyses • Validated superior in vitro anti-Phytophthora activity for oomycete fungicide candidate screening • Key building block for monophosphonic-terminated dendritic polymers Supplied at ≥98% purity with moisture-sensitive handling. Standard packs: 100 mL, 500 mL, 2.5 L; bulk available.

Molecular Formula C2H7O3P
C2H6O3P-
Molecular Weight 109.04 g/mol
CAS No. 868-85-9
Cat. No. B1257649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl phosphonate
CAS868-85-9
Synonymsdimethyl hydrogen phosphite
dimethyl phosphite
dimethyl phosphonate
dimethylphosphite
Molecular FormulaC2H7O3P
C2H6O3P-
Molecular Weight109.04 g/mol
Structural Identifiers
SMILESCOP([O-])OC
InChIInChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q+1
InChIKeyCZHYKKAKFWLGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 20 °C: >10

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Dimethyl Phosphonate (CAS 868-85-9): A Baseline Overview of Properties and Core Reactivity


Dimethyl phosphonate (DMHP; CAS 868-85-9) is a dialkyl phosphonate ester with the formula C2H7O3P, existing primarily as the phosphorus(V) tautomer with a reactive P-H bond. This colorless liquid is a versatile intermediate used in the synthesis of pharmaceuticals, pesticides, flame retardants, and other organophosphorus compounds [1]. Its moderate volatility (vapor pressure of 1.9 mmHg at 25°C) and hydrolytic sensitivity are critical handling parameters [2].

Why Dimethyl Phosphonate Cannot Be Casually Substituted: The Case for Compound-Specific Selection


Dialkyl phosphonates are not interchangeable reagents. Subtle differences in ester group size (methyl vs. ethyl) and substitution pattern (phosphonate vs. methylphosphonate) profoundly alter physicochemical properties like volatility and hydrolysis kinetics, which in turn dictate reaction outcomes, purification strategies, and overall process safety. For example, dimethyl phosphonate exhibits a significantly higher vapor pressure than its diethyl analog, influencing its behavior in both gas-phase reactions and industrial hygiene assessments [1]. Furthermore, the rate of key reactions, such as base-catalyzed H/D exchange, is distinct between these two compounds, providing a concrete, quantifiable basis for preferential selection [2].

Quantitative Differentiation of Dimethyl Phosphonate: A Head-to-Head Evidence Guide for Scientific Procurement


Enhanced In Vitro Antifungal Potency of Dimethyl Phosphonate Relative to its Diethyl Analog

In a comparative study, dimethyl phosphonate was found to be either equally or more inhibitory than diethyl phosphonate against a majority of Phytophthora species isolates. This demonstrates a structure-activity relationship where the smaller methyl ester can confer a distinct biological advantage in vitro [1].

Antifungal activity Phytophthora Structure-activity relationship

Approximately Twofold Higher Volatility of Dimethyl Phosphonate Versus its Methyl-Substituted Analog DMMP

Direct vapor pressure measurement reveals that dimethyl phosphonate (DMHP) is significantly more volatile than dimethyl methylphosphonate (DMMP). This difference is critical for applications involving gas-phase transfer, distillation, or environmental fate modeling [1].

Physicochemical properties Vapor pressure Process engineering

Slower Base-Catalyzed H/D Exchange Kinetics in Dimethyl Versus Diethyl Phosphonate

An NMR study quantified the rate of phosphorus-bonded hydrogen exchange with deuterium. Under identical conditions, the exchange was found to be significantly faster for diethylphosphonate compared to dimethylphosphonate [1].

Reaction kinetics Mechanistic study Deuterium exchange

Exclusive P-O Bond Cleavage During Hydrolysis of Dimethyl Phosphonate

An 18O-labeling and 31P-NMR study definitively demonstrated that base-catalyzed hydrolysis of dimethyl phosphonate proceeds via exclusive P-O bond cleavage, ruling out the alternative C-O bond cleavage pathway [1].

Hydrolysis mechanism Degradation pathway Stability

Effective Building Block for Novel Dendritic Polymers with Monophosphonic Terminations

Patented research describes the use of dimethyl phosphonate as a key reagent for synthesizing novel dendritic polymers with monophosphonic terminations. These materials are distinct from those generated using other phosphonate esters, showcasing its specific utility in creating advanced macromolecular architectures [1].

Polymer synthesis Dendrimer Phosphonic acid

Validated Application Scenarios for Dimethyl Phosphonate: Where the Differentiated Evidence Justifies Its Use


Lead Optimization in Agrochemical Antifungal Research

As demonstrated by its superior in vitro activity against multiple Phytophthora isolates compared to diethyl phosphonate [1], dimethyl phosphonate is a preferred starting material or intermediate for synthesizing new fungicidal candidates. Its use is justified when screening for potency against oomycete pathogens.

Synthesis of Specialty Organophosphorus Monomers and Polymers

The ability of dimethyl phosphonate to serve as a building block for patented, monophosphonic-terminated dendritic polymers [2] makes it a strategic procurement choice for materials scientists developing novel chelating agents, surface modifiers, or drug delivery vehicles. Its specific reactivity profile enables the construction of these unique architectures.

Gas-Phase Studies Requiring Moderate Volatility

With a vapor pressure approximately twice that of DMMP at ambient temperature [3], dimethyl phosphonate offers a distinct and quantifiable advantage for research requiring a phosphonate reagent that is more volatile than its methyl-substituted counterpart. This is particularly relevant for mechanistic studies in the gas phase or as a calibrant.

Mechanistic Studies Involving P-H Bond Lability

The significantly slower rate of base-catalyzed H/D exchange for dimethyl phosphonate relative to diethylphosphonate [4] provides a kinetic handle for researchers. This makes it the preferred compound for experiments where a more controlled or observable P-H bond reactivity is necessary, such as in detailed NMR kinetic analyses or isotope labeling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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